molecular formula C16H19N3O4S B2950517 Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-53-0

Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2950517
CAS No.: 946314-53-0
M. Wt: 349.41
InChI Key: BXUBGXMJBLGLSL-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a 2-methoxy-5-methylphenyl group linked via an amide bond to a thiazole ring, which is further substituted with an ethyl carbamate moiety. This compound combines structural motifs common in bioactive molecules, including the thiazole core (known for antimicrobial and anticancer properties) and carbamate/amide functionalities that enhance metabolic stability and target binding .

Properties

IUPAC Name

ethyl N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-4-23-16(21)19-15-17-11(9-24-15)8-14(20)18-12-7-10(2)5-6-13(12)22-3/h5-7,9H,4,8H2,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBGXMJBLGLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds have been used in the synthesis of azo dyes and dithiocarbamate, suggesting potential interactions with enzymes or receptors involved in these processes.

Biochemical Pathways

Given its potential use in the synthesis of azo dyes and dithiocarbamate, it may influence the biochemical pathways associated with these compounds.

Biological Activity

Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 946314-53-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of 349.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
CAS Number946314-53-0
Molecular FormulaC₁₆H₁₉N₃O₄S
Molecular Weight349.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to the presence of the thiazole moiety. Research indicates that thiazole compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

In a study involving thiazole derivatives, compounds with a similar structure demonstrated IC50 values less than 10 µM against human cancer cell lines, indicating potent cytotoxicity. The presence of electron-donating groups like methoxy on the phenyl ring enhances the activity by increasing lipophilicity and facilitating cellular uptake .

Antimicrobial Activity

Thiazoles have also shown promise as antimicrobial agents. This compound may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural components:

  • Substituents on the Thiazole Ring : Variations in substituents can significantly alter potency.
  • Position of Functional Groups : The position of methoxy or methyl groups on the phenyl ring plays a crucial role in enhancing biological activity.
  • Overall Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and efficacy .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in preclinical settings:

  • Anticancer Study : A compound structurally similar to this compound exhibited significant cytotoxic effects against A431 human epidermoid carcinoma cells, with an IC50 value of 1.98 µg/mL .
  • Antimicrobial Activity : Another thiazole derivative demonstrated effective inhibition against Acinetobacter baumannii, a pathogen listed by WHO as a critical threat due to its antibiotic resistance .

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of a carbamate group and 2-methoxy-5-methylphenyl substituent positions it as a promising candidate for anticancer drug development.

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